1-Methanesulfonylazetidine-2-carbohydrazide

カタログ番号 B2365545

CAS番号:

1779481-68-3

分子量: 193.22

InChIキー: CTHGKCQAQKAWDO-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

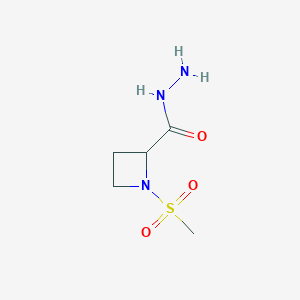

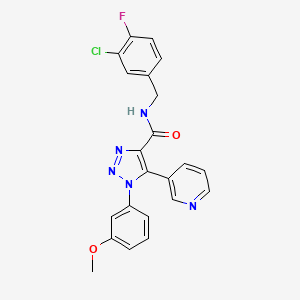

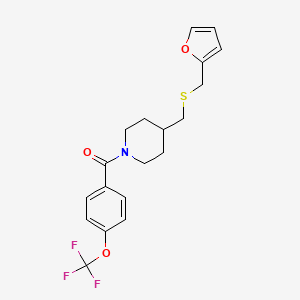

1-Methanesulfonylazetidine-2-carbohydrazide is a heterocyclic compound with the molecular formula C5H11N3O3S . It has a molecular weight of 193.23 .

Molecular Structure Analysis

The InChI code for 1-Methanesulfonylazetidine-2-carbohydrazide is 1S/C5H11N3O3S/c1-12(10,11)8-3-2-4(8)5(9)7-6/h4H,2-3,6H2,1H3,(H,7,9) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

1-Methanesulfonylazetidine-2-carbohydrazide is a powder that is stored at room temperature .科学的研究の応用

Antibacterial Activities

- Sulfonamide derivatives of Methanesulfonicacid hydrazide, including methanesulfonylhydrazone compounds, have demonstrated significant antibacterial activity against a variety of bacteria. This includes effectiveness against both gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and gram-negative bacteria (e.g., Salmonella enteritidis, Escherichia coli) (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).

Synthesis of Novel Compounds

- Research has focused on synthesizing new compounds with Methanesulfonyl fluoride, like methanesulfonyl enzyme derivatives. These compounds exhibit unique properties, such as increased reaction rates with certain ions (Kitz & Wilson, 1963).

Chemical Synthesis Processes

- The compound has been used in radical processes involving sulfur dioxide, leading to the synthesis of various sulfonylhydrazides under mild conditions. This showcases its utility in facilitating complex chemical reactions (An, Zheng, & Wu, 2014).

Carbonic Anhydrase Inhibition

- Studies have indicated that derivatives of methane sulfonic acid hydrazide, like furan sulfonylhydrazones, exhibit inhibition activities on carbonic anhydrase enzymes. This is significant for understanding enzyme mechanisms and potential therapeutic applications (Gündüzalp et al., 2016).

Anticancer Activities

- Alkyl sulfonic acid hydrazides, related to Methane sulfonic acid hydrazide, have shown anticancer activities, particularly on MCF-7 human breast cancer cell lines. This suggests potential applications in cancer research and treatment (Özdemir et al., 2015).

Vibrational Spectroscopy and Structural Analysis

- Methanesulfonic acid hydrazide (MSH) has been extensively studied for its structural and vibrational properties, contributing to a deeper understanding of molecular interactions and stability (Ienco, Mealli, Paoli, Dodoff, Kantarci, & Karacan, 1999).

Pharmaceutical Synthesis

- The compound has been used in the synthesis of pharmaceutical agents like Na+/H+ exchange inhibitors, showcasing its role in developing significant medical treatments (Weichert, Faber, Jansen, Scholz, & Lang, 1997).

Microbial Metabolism

- Research into the metabolism of Methanesulfonic acid has provided insights into microbial sulfur cycling, with implications for environmental sciences and microbial ecology (Kelly & Murrell, 1999).

Safety And Hazards

特性

IUPAC Name |

1-methylsulfonylazetidine-2-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O3S/c1-12(10,11)8-3-2-4(8)5(9)7-6/h4H,2-3,6H2,1H3,(H,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHGKCQAQKAWDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC1C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methanesulfonylazetidine-2-carbohydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2365463.png)

![5-[(2,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2365464.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2365471.png)

![2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2365472.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)isobutyramide](/img/structure/B2365476.png)

![(2-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2365484.png)